molecular formula C10H17N3O B11904676 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B11904676
M. Wt: 195.26 g/mol
InChI Key: OTJGNHXQACXKEG-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole ( 1566324-49-9) is a chemical compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . The molecular formula for this compound is C10H17N3O, and it has a molecular weight of 195.26 g/mol . The 1,2,4-oxadiazole ring is recognized for its unique bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . This heterocyclic system is found in a wide range of biologically active compounds and is investigated for diverse therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for the treatment of neurodegenerative diseases . The specific research applications and biological profile of this compound are an active area of scientific exploration. Handling Precautions: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard and risk management information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-2-9-12-10(13-14-9)8-6-4-3-5-7-11-8/h8,11H,2-7H2,1H3

InChI Key

OTJGNHXQACXKEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2CCCCCN2

Origin of Product

United States

Significance of 1,2,4 Oxadiazole Scaffolds in Chemical Research

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in the field of medicinal chemistry for several reasons. nih.gov It is considered a "privileged scaffold," meaning it is a structural framework that is recurrently found in compounds with a wide range of biological activities. nih.gov

One of the key features of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. By replacing metabolically labile ester or amide functionalities with a more stable 1,2,4-oxadiazole ring, medicinal chemists can improve the pharmacokinetic properties of a drug candidate, such as its stability and bioavailability. researchgate.net

The versatility of the 1,2,4-oxadiazole scaffold is evident from its presence in a diverse array of biologically active molecules. These compounds have demonstrated activities including anti-inflammatory, analgesic, antiviral, antimicrobial, and anticancer effects. nih.govnih.gov The ability of the 1,2,4-oxadiazole ring to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets contributes to its broad pharmacological profile. researchgate.netscielo.br

Importance of Azepane Ring Systems in Organic Synthesis

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. This structural unit is a key component of numerous natural products and synthetic pharmaceuticals. researchgate.netrsc.org The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, which can be crucial for its interaction with biological macromolecules. slideshare.net

The synthesis of azepane derivatives is an active area of research in organic chemistry. researchgate.netorganic-chemistry.org The construction of this seven-membered ring system can be challenging, and various synthetic strategies have been developed to access functionalized azepanes. rsc.org These methods often involve ring-expansion reactions or the cyclization of long-chain precursors. researchgate.net The development of efficient and stereoselective syntheses of azepanes is important for the preparation of complex molecular architectures with potential therapeutic applications. acs.org

Rationale for Investigating Hybrid Azepane Oxadiazole Architectures

The rationale for designing and synthesizing hybrid molecules that combine an azepane ring with a 1,2,4-oxadiazole (B8745197) scaffold lies in the principle of molecular hybridization. This strategy involves the covalent linking of two or more pharmacophoric units to create a new chemical entity with a potentially synergistic or additive biological effect. nih.gov

In the case of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole, the azepane moiety could serve as a scaffold to orient the 1,2,4-oxadiazole ring in a specific conformation for optimal interaction with a biological target. The nitrogen atom in the azepane ring can also be a key site for interaction or further functionalization. The 1,2,4-oxadiazole ring, with its known bioisosteric properties and diverse pharmacological potential, can impart favorable drug-like properties to the hybrid molecule.

The combination of these two moieties could lead to the discovery of novel compounds with unique pharmacological profiles. For instance, the hybrid molecule could exhibit improved target selectivity, enhanced potency, or a better pharmacokinetic profile compared to compounds containing only one of the individual scaffolds.

Scope and Objectives of Academic Research on the Chemical Compound

Strategies for 1,2,4-Oxadiazole (B8745197) Ring Construction

The construction of the 1,2,4-oxadiazole ring is a well-explored area of synthetic organic chemistry. The two predominant strategies involve the use of amidoximes as key building blocks and the application of 1,3-dipolar cycloaddition reactions. researchgate.netchim.it These methods offer versatility in introducing a wide array of substituents at the C3 and C5 positions of the oxadiazole ring.

The most widely employed route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. researchgate.netnih.gov This approach is broadly categorized into two main protocols: the two-step O-acylamidoxime cyclodehydration and the more streamlined one-pot synthesis.

A common and traditional method for synthesizing 1,2,4-oxadiazoles is a two-step process that begins with the O-acylation of an amidoxime. mdpi.comresearchgate.net In this protocol, the amidoxime is first reacted with an acylating agent, such as an acyl chloride or anhydride, to form an intermediate O-acylamidoxime. researchgate.netnih.gov This intermediate is then isolated and subsequently subjected to cyclodehydration to yield the final 1,2,4-oxadiazole. nih.gov

Research by Nishiwaki and colleagues demonstrated that catalytic amounts of TBAF in acetonitrile (B52724) can lead to quantitative yields for O-alkanoylamidoximes at room temperature. mdpi.com However, for O-aroylamidoximes, heating to 50-80 °C was necessary for effective cyclization. mdpi.com

Table 1: Examples of O-Acylamidoxime Cyclodehydration

Amidoxime ReactantAcylating AgentCyclization ConditionsProductYieldReference
Aryl/Alkyl AmidoximesAcyl Chlorides/AnhydridesTBAF, Acetonitrile, Room Temperature or 50-80 °C3,5-Disubstituted 1,2,4-OxadiazolesGood to Quantitative mdpi.com
DNA-conjugated Aryl AmidoximesAryl/Aliphatic Carboxylic AcidsHeating at 90 °C, pH 9.5 Borate BufferDNA-conjugated 3,5-Disubstituted 1,2,4-Oxadiazoles51-92% Conversion nih.gov

To improve efficiency and simplify experimental procedures, one-pot syntheses of 1,2,4-oxadiazoles directly from amidoximes and carboxylic acid derivatives have been developed. mdpi.comresearchgate.net These methods bypass the isolation of the O-acylamidoxime intermediate, making them highly attractive for medicinal chemistry applications. mdpi.com

A significant advancement in this area is the use of a superbase medium, such as NaOH or KOH in dimethyl sulfoxide (B87167) (DMSO), which facilitates the condensation at room temperature. mdpi.comrudn.ru This approach, reported by Baykov et al., allows for the synthesis of a diverse range of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in moderate to excellent yields. nih.govresearchgate.net Other bases like potassium carbonate have also been successfully employed for the one-pot condensation of amidoximes with carboxylic acid esters. tcgls.com

The activation of carboxylic acids with reagents like carbonyldiimidazole (CDI) in a NaOH/DMSO medium has also proven effective for this one-pot transformation. mdpi.com While these one-pot methods are highly efficient, the reaction times can sometimes be long, and the presence of certain functional groups, such as -OH or -NH2 in the carboxylic acid ester, may limit the formation of the desired product. nih.gov

Table 2: One-Pot Syntheses of 1,2,4-Oxadiazoles

AmidoximeCarboxyl DerivativeConditionsYieldReference
Alkyl, Aryl, Hetaryl AmidoximesCarboxylic Acid EstersNaOH/DMSO, Room Temperature11-90% nih.govresearchgate.net
Various AmidoximesCarboxylic Acid EstersK2CO3Moderate to Excellent tcgls.com
Various AmidoximesCarboxylic AcidsCDI, NaOH/DMSONot specified mdpi.com
Aryl AmidoximesTrifluoroacetimidoyl ChloridesNaH, TiO2 nanoparticlesNot specified mdpi.com

The use of catalysts has further refined the synthesis of 1,2,4-oxadiazoles from amidoximes. These catalysts can promote the reaction under milder conditions and improve yields. For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been identified as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgorganic-chemistry.org This method demonstrates good functional group tolerance and provides access to a variety of oxadiazole derivatives in moderate to excellent yields. organic-chemistry.org

Other catalytic systems include the use of scandium triflate (Sc(OTf)3) for the condensation of amidoximes with orthoesters. mdpi.com Microwave irradiation in the presence of a catalyst such as MgO has also been employed to accelerate the reaction between amidoximes and acyl chlorides under solvent-free conditions, leading to high yields in a short reaction time. nih.govclockss.org Furthermore, titanium dioxide nanoparticles have been used as a catalyst in the one-pot reaction of aryl amidoximes with trifluoroacetimidoyl chlorides. mdpi.com

Table 3: Catalyst-Mediated Synthesis of 1,2,4-Oxadiazoles

ReactantsCatalystConditionsProductYieldReference
Amidoximes and Organic NitrilesPTSA-ZnCl2DMF, 80 °C3,5-Disubstituted-1,2,4-oxadiazolesUp to 94% organic-chemistry.org
Amidoximes and OrthoestersSc(OTf)3Room Temperature3,5-Disubstituted-1,2,4-oxadiazolesGood mdpi.com
Amidoximes and Acyl ChloridesMgOMicrowave, Solvent-free3,5-Disubstituted-1,2,4-oxadiazolesHigh nih.govclockss.org
Aryl Amidoximes and Trifluoroacetimidoyl ChloridesTiO2 nanoparticlesOne-pot, NaH3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazolesNot specified mdpi.com

An alternative and powerful strategy for the synthesis of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.netchim.it This method typically involves the reaction of a nitrile oxide with a nitrile. nih.gov This [3+2] cycloaddition approach is a cornerstone in heterocyclic chemistry for constructing five-membered rings.

The 1,3-dipolar cycloaddition of nitrile oxides to nitriles is a direct method for forming the 1,2,4-oxadiazole ring. researchgate.netnih.gov Nitrile oxides can be generated in situ from various precursors, such as aldoximes, through oxidation, or from hydroximoyl halides by dehydrohalogenation. nih.govnih.gov

A challenge with this method can be the dimerization of the nitrile oxide, which can lead to the formation of furoxans (1,2,5-oxadiazole-2-oxides). nih.gov However, the use of catalysts can steer the reaction towards the desired 1,2,4-oxadiazole product. For example, platinum(IV) catalysts have been shown to facilitate the cycloaddition of nitrile oxides with nitriles under mild conditions. nih.gov

Recent advancements have also explored water-assisted nitrile oxide cycloadditions, which can proceed under mild acidic conditions (pH 4-5) without the need for a catalyst. nih.gov This "on-water" protocol has been successfully applied to the synthesis of isoxazoles and isoxazolines, and its principles can be extended to the synthesis of 1,2,4-oxadiazoles. nih.gov Furthermore, the [2+3] cycloaddition of in situ generated nitrile oxides with 5-cyanouracil (B1208135) has been used to prepare 1,2,4-oxadiazole-substituted pyrimidines at room temperature. mdpi.comnih.gov

Table 4: Nitrile Oxide-Based Cycloaddition for 1,2,4-Oxadiazole Synthesis

Nitrile Oxide PrecursorDipolarophileConditionsProductYieldReference
Chlorinated 4-substituted benzaldoximes5-CyanouracilBasic conditions, Room Temperature5-(3-Substituted-1,2,4-oxadiazol-5-yl)uracils19-60% mdpi.comnih.gov
Oxime halidesNitrilesWater, pH 4-51,2,4-OxadiazolesNot specified nih.gov
VariousNitrilesPlatinum(IV) catalyst1,2,4-OxadiazolesNot specified nih.gov

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, have been increasingly applied to the synthesis of 1,2,4-oxadiazole derivatives. nih.gov These approaches aim to enhance energy efficiency, minimize waste, and utilize safer solvents and catalysts. nih.govnih.gov Common green techniques include microwave-assisted synthesis, solvent-free reaction conditions, and the use of eco-friendly catalysts and solvents. nih.govnih.gov The most prevalent methods for forming the 1,2,4-oxadiazole ring involve the cyclization of O-acylamidoximes, derived from the reaction of amidoximes with carboxylic acid derivatives, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields for the formation of 1,2,4-oxadiazoles. nih.gov This technique reduces reaction times from hours to mere minutes compared to conventional heating methods. nih.govacs.org

Microwave-assisted synthesis can be effectively applied to the one-pot, three-component reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free conditions to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another efficient microwave-mediated method involves the reaction of amidoximes with acyl chlorides on a magnesia support under solvent-free conditions, providing a rapid and high-yielding route to 1,2,4-oxadiazole derivatives. clockss.orgresearchgate.net

The combination of polymer-supported reagents with microwave heating further streamlines the synthesis and purification process. For instance, using polymer-supported carbodiimide (B86325) (PS-Carbodiimide) in conjunction with microwave heating facilitates the rapid synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. acs.orgresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

Reaction Conventional Method Microwave Method Reference
Cyclization-oxidation of acyl hydrazones 12 hours (reflux) 25 minutes nih.gov
Amidoxime and acyl chloride reaction Not specified High yield, rapid clockss.orgresearchgate.net
Amidoxime and carboxylic acid with PS-Carbodiimide 24 hours (85°C) 10 minutes (150°C) acs.org

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free approaches for 1,2,4-oxadiazole synthesis not only reduce environmental impact but can also simplify reaction procedures and product isolation.

One notable solvent-free method involves the grinding of thiomides with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360) at room temperature, which yields 3,5-disubstituted-1,2,4-thiadiazoles, a related heterocyclic system, in excellent yields within minutes. mdpi.com A similar grinding technique using a mortar and pestle or a vibrating mill can be applied to synthesize oxadiazole derivatives, promoting reactions through mechanical force rather than thermal energy. nih.gov

Solid-phase synthesis offers another environmentally benign protocol. By anchoring one of the reactants to a solid support, excess reagents and by-products can be easily removed by filtration, simplifying purification. acs.org For example, reacting amidoximes and acyl chlorides on a solid support like magnesia under microwave irradiation provides a clean and efficient synthesis of 1,2,4-oxadiazoles. clockss.orgresearchgate.net

The use of non-toxic, recyclable catalysts and environmentally safe solvents like water is crucial for sustainable chemical synthesis.

Graphene oxide (GO) has been identified as an efficient, metal-free catalyst for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov The dual catalytic activity of GO, stemming from its oxygen-containing functional groups, facilitates the reaction under mild conditions. nih.gov Molecular iodine has also been employed as an environmentally benign catalyst for the synthesis of related 5-amino-1,2,4-thiadiazole scaffolds in water, highlighting the potential for metal-free, aqueous synthetic routes. mdpi.com

Other green catalytic systems include PTSA-ZnCl₂, which efficiently catalyzes the reaction between amidoximes and organic nitriles. organic-chemistry.org For the synthesis of the precursor amidoximes, magnesia-supported hydroxylamine hydrochloride has been used as an efficient reagent for the conversion of nitriles. nih.gov Furthermore, hydrogen peroxide has been utilized as a green oxidant in the synthesis of 1,2,4-thiadiazoles in ethanol, offering a clean reaction with water as the primary by-product. mdpi.com

Methodologies for Azepane Ring Synthesis

The synthesis of the seven-membered azepane ring presents a significant challenge to synthetic chemists due to unfavorable ring strain and slow cyclization kinetics. nih.gov Nevertheless, various methodologies have been developed to construct this important heterocyclic motif, which is present in numerous bioactive molecules. nih.govresearchgate.net

Ring-Closing Reactions

Ring-closing reactions are a primary strategy for the formation of the azepane ring. These reactions involve the formation of a cyclic structure from an acyclic precursor containing the necessary functionalities at its termini.

Ring-closing metathesis (RCM) has proven to be a powerful tool for synthesizing azepine derivatives. researchgate.netnih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the formation of a carbon-carbon double bond to close the ring. It has been successfully applied to the synthesis of benzo clockss.orgrsc.orgazepino[1,2-b]isoquinolinones. researchgate.net Another prominent approach is the silyl-aza-Prins cyclization, which can selectively produce trans-azepanes in high yields. researchgate.net The outcome of this reaction can be dependent on the Lewis acid catalyst used, with indium(III) chloride favoring the formation of azepanes. researchgate.net

Intramolecular cyclization is a key tactic for constructing the azepane ring, where a nucleophilic group within a molecule attacks an electrophilic center in the same molecule to form the seven-membered ring.

A notable example is the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides, which has been used to synthesize azepino[4,5-b]indolones. thieme-connect.de This method involves heating the tryptamide derivative with an acid catalyst like (+)-camphorsulfonic acid to induce cyclization. thieme-connect.de Similarly, tertiary enamides containing a formyl group can undergo a highly efficient intramolecular cyclic condensation using a Lewis acid catalyst such as boron tribromide to afford 2,3-dihydro-1H-azepine derivatives. nih.gov

Another strategy involves the intramolecular 1,7-carbonyl-enamine cyclization as a novel method for azepine ring closure, leading to functionalized heterocyclic fused azepine systems. chem-soc.si Reductive amination of dialdehydes derived from sugars is another effective intramolecular approach to form polyhydroxylated azepanes. nih.govacs.org This involves the formation of two C-N bonds in a single reductive step. The development of these intramolecular strategies is crucial for overcoming the inherent difficulties in forming seven-membered rings and providing access to a wide array of functionalized azepane derivatives. nih.gov

Table 2: Examples of Intramolecular Cyclization for Azepane Synthesis

Starting Material Reaction Type Product Reference
Unsaturated Tryptamides Brønsted acid-assisted cyclization Azepino[4,5-b]indolones thieme-connect.de
Tertiary Enamides with Aldehyde Lewis acid-catalyzed condensation 2,3-Dihydro-1H-azepine derivatives nih.gov
Sugar-derived Dialdehydes Double reductive amination Polyhydroxyazepanes nih.gov

Ring-Expansion Strategies

Ring-expansion reactions provide a powerful avenue for the synthesis of azepanes from more readily available smaller ring systems.

The Beckmann rearrangement is a classic and widely used industrial method for producing ε-caprolactam, a direct precursor to the simplest azepane. tandfonline.com This reaction involves the acid-catalyzed rearrangement of cyclohexanone (B45756) oxime. ucm.es Typically, oleum (B3057394) (fuming sulfuric acid) is used as both the catalyst and solvent, with reaction temperatures ranging from 85° to 125° C. ucm.esgoogle.com The process begins with the formation of cyclohexanone oxime from cyclohexanone and hydroxylamine. ucm.es The oxime then undergoes rearrangement in the acidic medium to yield ε-caprolactam. ucm.esosti.gov While effective, this method generates significant by-products, and efforts have been made to develop more environmentally benign procedures, such as using supercritical water as a medium, which can enhance reaction rates and selectivity. acs.org

The Schmidt reaction offers another route to azepane derivatives through nitrogen insertion into a cyclic ketone. wikipedia.org This reaction involves treating a ketone, such as cyclohexanone, with hydrazoic acid (HN₃) in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orgresearchgate.net The mechanism proceeds through the protonation of the carbonyl group, followed by the nucleophilic addition of the azide (B81097) to form an azidohydrin intermediate. wikipedia.org This intermediate then rearranges, with one of the alkyl groups migrating to the nitrogen atom and subsequent expulsion of dinitrogen gas, leading to the formation of a lactam. wikipedia.org The intramolecular version of the Schmidt reaction has proven valuable in the synthesis of complex natural products. wikipedia.orgchimia.ch The regioselectivity of the migration (which carbon-carbon bond breaks and migrates) can be a key consideration in the synthesis of substituted azepanes. researchgate.netdigitellinc.com

Table 2: Comparison of Beckmann and Schmidt Rearrangements for Azepane Precursor Synthesis

ReactionStarting MaterialReagentProduct
Beckmann RearrangementCyclohexanone oximeStrong acid (e.g., Oleum)ε-Caprolactam
Schmidt ReactionCyclohexanoneHydrazoic acid (HN₃), Strong acidε-Caprolactam

Photochemical methods represent a modern approach to constructing seven-membered heterocycles like azepines, which can be hydrogenated to azepanes. rsc.org One such strategy involves the photochemical dearomative ring expansion of nitrogen-containing aromatic compounds. rsc.orgmanchester.ac.uk For instance, a one-pot sequence has been developed to convert pyridine (B92270) derivatives into 1,2-diazepines, which are seven-membered rings containing two adjacent nitrogen atoms. acs.orgchemrxiv.org This transformation occurs through the in situ generation of 1-aminopyridinium ylides, which then rearrange under UV light irradiation. acs.orgchemrxiv.org Early studies also documented the photoisomerization of isolated 1-iminopyridinium ylides to 1,2-diazepines. acs.org

Another innovative photochemical strategy involves the dearomative ring expansion of nitroarenes. manchester.ac.ukmanchester.ac.uknih.gov In this process, irradiation with blue light at room temperature converts the nitro group into a singlet nitrene, which triggers the expansion of the six-membered aromatic ring into a seven-membered azepine system. manchester.ac.ukmanchester.ac.uk A subsequent hydrogenation step then yields polysubstituted azepanes. manchester.ac.uknih.gov This two-step method allows the substitution pattern of the starting nitroarene to be directly translated to the final saturated azepane product. manchester.ac.uk Photochemical approaches have also been used to expand furopyridinones into azocines and benzoazocines through a acs.orgresearchgate.net-sigmatropic rearrangement, demonstrating the versatility of light-induced ring expansions. rsc.orgsemanticscholar.orgresearchgate.net

Azepanes can be synthesized by the ring expansion of smaller, more common N-heterocycles like piperidines and pyrrolidines. researchgate.netrsc.orgbohrium.com One method involves a palladium-catalyzed two-carbon homologation of 2-vinyl piperidines, which rearranges to form azocanes (eight-membered rings) but demonstrates the principle of transition-metal-catalyzed ring expansion of allylic amines. chemrxiv.org A more direct one-carbon expansion of piperidines can lead to azepane derivatives with high stereoselectivity and regioselectivity. researchgate.netrsc.org Bicyclic azetidinium intermediates, formed from smaller rings, can also serve as precursors that undergo nucleophilic ring-opening to generate azepanes. bohrium.comresearchgate.net These strategies are valuable as they can transfer existing stereochemistry from the starting material to the final azepane product with high fidelity. researchgate.net

Multistep Synthetic Sequences

The construction of the 2-substituted azepane moiety often relies on multistep synthetic sequences that build the ring system from acyclic precursors followed by functionalization. These linear syntheses, while potentially lengthy, offer high versatility. manchester.ac.uk Common strategies include ring-closing metathesis followed by reduction or the Beckmann rearrangement of functionalized piperidones. manchester.ac.uk A chemoenzymatic approach has been described for producing enantioenriched 2-aryl azepanes. nih.gov This method uses enzymes like imine reductases or monoamine oxidases to create a chiral amine, which is then converted to an N'-aryl urea. nih.gov Treatment with a base induces a rearrangement, stereospecifically transferring the aryl group to the 2-position of the azepane ring via an organolithium intermediate. nih.gov Such multistep routes are critical for accessing polysubstituted azepanes that are difficult to obtain through other methods. manchester.ac.ukbeilstein-journals.org

Organometallic Approaches

Organometallic chemistry provides powerful tools for the synthesis of azepane rings, often through C–H activation and cyclization reactions. acs.org Rhodium(III)-catalyzed C–H activation has been employed to synthesize azepinones. rsc.org In one example, benzamides react with vinylcarbenoids in a [4+3] cycloaddition to form the seven-membered ring under mild conditions. rsc.org Another Rh(III)-catalyzed method involves the tandem C–H alkylation and intramolecular amination of N-methoxybenzamides to produce benzo[c]azepine-1,3(2H)-diones. researchgate.net

Palladium-catalyzed reactions have also been developed for the C–H arylation of azetidines, which serve as building blocks for more complex structures containing larger rings. acs.org Furthermore, copper(I)-catalyzed tandem amination/cyclization of specific fluorinated allenynes with amines provides an efficient route to functionalized azepines. nih.gov A modular rhodium-catalyzed approach enables the synthesis of azepines from aminocyclopropanes through a sequence of C–C bond activation and intramolecular C–H functionalization. acs.org These organometallic methods are highly valued for their efficiency and ability to construct complex heterocyclic systems from simple starting materials. rsc.org

Synthetic Routes for Linking Azepane and 1,2,4-Oxadiazole Moieties

The construction of the this compound framework can be approached through several strategic disconnections. The most common and versatile methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involve the condensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester. This can be achieved through a two-step process involving the isolation of an O-acyl amidoxime intermediate, or more efficiently, through a one-pot procedure. nih.gov

Convergent Synthesis Strategies

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For this compound, a logical convergent approach would involve the separate synthesis of a functionalized azepane precursor and a component that provides the ethyl-substituted oxadiazole moiety.

A plausible convergent route would start with the preparation of azepane-2-carboxamidine or its corresponding amidoxime. While the direct synthesis of azepane-2-carboxamidine is not widely reported, it could potentially be synthesized from azepane-2-carbonitrile, which in turn can be derived from azepane-2-carboxylic acid. nih.gov The azepane-2-carbonitrile would then be converted to the amidoxime by reaction with hydroxylamine.

Once the azepane-2-amidoxime is obtained, it can be reacted with a propionylating agent to form the 5-ethyl-1,2,4-oxadiazole ring. Common reagents for this transformation include propionyl chloride, propionic anhydride, or an ethyl ester of propionic acid. The reaction is typically carried out in the presence of a base and can often be promoted by microwave irradiation to reduce reaction times and improve yields. organic-chemistry.org One-pot syntheses from nitriles, hydroxylamine, and acyl chlorides have been developed, which could be adapted for this purpose. ias.ac.in

Table 1: Proposed Convergent Synthesis of this compound

StepStarting MaterialReagent(s)Intermediate/ProductKey Transformation
1Azepane-2-carboxylic acidThionyl chloride, AmmoniaAzepane-2-carboxamideAmide formation
2Azepane-2-carboxamideDehydrating agent (e.g., P₂O₅)Azepane-2-carbonitrileNitrile formation
3Azepane-2-carbonitrileHydroxylamine hydrochloride, BaseAzepane-2-amidoximeAmidoxime formation
4Azepane-2-amidoximePropionyl chloride, BaseThis compoundOxadiazole ring formation

This convergent approach offers the advantage of modularity, allowing for the synthesis of various analogs by simply changing the acylating agent in the final step.

Divergent Synthesis Strategies

A divergent synthesis strategy begins with a common intermediate that is sequentially modified to build the different parts of the target molecule. For the synthesis of this compound, a divergent approach is less straightforward but could offer access to a wider range of structurally diverse compounds.

One hypothetical divergent route could start from a precursor that already contains a nitrogen atom and a carbon chain that can be elaborated into both the azepane and oxadiazole rings. For instance, a long-chain amino acid or nitrile could be functionalized at one end to form the oxadiazole ring, followed by cyclization to form the azepane ring. However, controlling the regioselectivity and achieving the desired cyclization for a seven-membered ring can be challenging.

A more plausible, albeit complex, divergent strategy might involve a ring expansion of a smaller, more readily available heterocyclic precursor. For example, a suitably substituted piperidine (B6355638) derivative could undergo a ring expansion to form the azepane ring after the oxadiazole moiety has been constructed. Stereoselective and regioselective ring expansions of piperidines to azepanes have been reported. rsc.org

Challenges and Innovations in Hybrid Heterocycle Synthesis

The synthesis of hybrid molecules like this compound is not without its difficulties. Key challenges include:

Synthesis of Precursors: The availability and synthesis of suitably functionalized starting materials, such as azepane-2-amidoxime, can be a significant hurdle. The synthesis of functionalized azepanes can be complex, often requiring multi-step sequences. nih.gov

Regioselectivity: In the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the reaction of an amidoxime with an unsymmetrical acylating agent can potentially lead to the formation of isomeric products. Controlling the regioselectivity to obtain the desired 3,5-disubstitution pattern is crucial. nih.gov

Reaction Conditions: Traditional methods for oxadiazole synthesis often require harsh conditions, such as high temperatures and strong bases or acids, which may not be compatible with sensitive functional groups on the azepane ring.

To address these challenges, several innovations in synthetic methodology have emerged:

One-Pot Procedures: The development of one-pot syntheses for 1,2,4-oxadiazoles, where multiple reaction steps are carried out in a single reaction vessel, has significantly improved the efficiency and reduced the environmental impact of these transformations. rsc.orgnih.gov These methods often start from readily available nitriles and aldehydes.

Catalysis: The use of novel catalysts, including metal-free catalysts like graphene oxide, can facilitate the synthesis of 1,2,4-oxadiazoles under milder conditions with improved yields. nih.gov

Room Temperature Synthesis: Methods for synthesizing 1,2,4-oxadiazoles at room temperature have been developed, which is particularly beneficial for substrates with thermally sensitive functional groups. nih.gov

Flow Chemistry: The use of microreactors in continuous flow systems has been shown to be a promising strategy for the rapid and scalable synthesis of 1,2,4-oxadiazoles.

The successful synthesis of this compound would likely leverage these modern synthetic techniques to overcome the inherent challenges of constructing such a complex hybrid molecule. A convergent strategy based on the coupling of a pre-formed azepane-2-amidoxime with a propionylating agent appears to be the most viable and flexible approach.

Elucidation of 1,2,4-Oxadiazole Formation Mechanisms

The formation of the 1,2,4-oxadiazole ring is a cornerstone of the synthesis. The most prevalent methods for constructing this heterocycle involve either the cyclization of O-acylamidoxime intermediates or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govchim.itresearchgate.net

The synthesis of 1,2,4-oxadiazoles can proceed through different mechanistic pathways, primarily distinguished as stepwise or concerted processes.

The most common method, the reaction between an amidoxime and a carboxylic acid derivative (like an acyl chloride or anhydride), is generally considered a stepwise process . chim.itmdpi.com This pathway involves two key stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. mdpi.comnih.gov The isolation of the O-acylamidoxime is possible, confirming the stepwise nature of this route. chim.it

In contrast, the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is classified as a [3+2] cycloaddition. chim.it While many cycloadditions are concerted, the mechanism for 1,2,4-oxadiazole formation can be more complex. Some cycloadditions, particularly those involving polar components, may proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com However, the cycloaddition between nitrile oxides and nitriles is often depicted as a concerted pericyclic reaction. This pathway's effectiveness can be limited by the high energy of the transition state and potential side reactions like the dimerization of the nitrile oxide. nih.govmdpi.com

Several key reactive intermediates are central to the formation of the 1,2,4-oxadiazole ring.

O-Acylamidoximes : In the most widely used synthetic route, the O-acylamidoxime is a crucial, often isolable, intermediate. chim.itresearchgate.net It is formed by the acylation of an amidoxime. The subsequent intramolecular cyclization of this intermediate, which involves the elimination of a water molecule, leads to the formation of the stable 1,2,4-oxadiazole ring. mdpi.com

Nitrile Oxides : These are highly reactive 1,3-dipolar species that are key to the cycloaddition pathway. nih.govorganic-chemistry.org They are typically generated in situ from precursors like α-nitroketones or by the dehydration of aldoximes. organic-chemistry.org The nitrile oxide then acts as the three-atom component in the [3+2] cycloaddition with a nitrile to form the oxadiazole ring. chim.itorganic-chemistry.org However, their high reactivity can also lead to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which can be an unfavorable competing reaction. nih.gov

N-Halogenated Intermediates : In certain oxidative cyclization methods, intermediates such as N-bromo or N-iodo amidoximes are proposed. For instance, the use of N-bromosuccinimide (NBS) is believed to proceed through an N-brominated intermediate, which then undergoes dehydrobromination and cyclization. mdpi.com

Nitrene-like Intermediates : Some photochemical rearrangements of 1,2,4-oxadiazoles are suggested to proceed through the cleavage of the weak N-O bond, generating reactive open-chain intermediates that can have nitrene-like character. chim.it

The choice of catalysts and reaction conditions significantly impacts the efficiency, selectivity, and mechanism of 1,2,4-oxadiazole synthesis.

Catalysts:

Base Catalysis : Bases are widely employed, particularly for the cyclodehydration of O-acylamidoximes. Organic bases like pyridine or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can improve the efficacy of the cyclization. nih.govmdpi.com Inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃) are effective, especially when used with aprotic bipolar solvents like DMSO or DMF at room temperature. mdpi.comnih.gov

Acid Catalysis : Lewis acids and Brønsted acids can also be used. A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient catalyst for the reaction between amidoximes and nitriles. organic-chemistry.org

Metal Catalysis : Transition metals can mediate 1,2,4-oxadiazole formation. Iron(III) nitrate (B79036) has been used to mediate the synthesis from alkynes and nitriles, where it facilitates the formation of the nitrile oxide intermediate. organic-chemistry.org Platinum(IV) catalysts have been shown to promote the 1,3-dipolar cycloaddition of nitrile oxides and nitriles under mild conditions. nih.gov

Reaction Conditions:

Temperature : Many traditional methods require elevated temperatures or reflux conditions to drive the cyclodehydration step. nih.gov However, modern methods using specific catalyst-solvent systems, such as NaOH/DMSO, allow the reaction to proceed efficiently at room temperature. mdpi.comnih.gov

Solvents : Aprotic bipolar solvents like DMSO and DMF have proven highly effective for base-catalyzed one-pot syntheses at room temperature. mdpi.comnih.gov Dichloromethane (CH₂Cl₂) is a common solvent for reactions involving coupling agents like EDC·HCl. nih.gov

Microwave Irradiation : This technique can significantly accelerate the reaction, leading to good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles in solvent-free conditions. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for 1,2,4-Oxadiazole Synthesis

Catalyst System Reactants Conditions Advantage Source(s)
NaOH/DMSO Amidoximes and Esters/Aldehydes Room Temperature High efficiency, mild conditions, one-pot mdpi.com
PTSA-ZnCl₂ Amidoximes and Nitriles Not specified Efficient and mild organic-chemistry.org
TBAF O-acylamidoximes Room Temperature High productivity, simple work-up nih.govmdpi.com
Iron(III) Nitrate Alkynes and Nitriles Not specified Mediates formation of nitrile oxide intermediate organic-chemistry.org
Microwave (solvent-free) Nitriles, Hydroxylamine, Meldrum's acid Microwave Irradiation Rapid, good to excellent yields organic-chemistry.org

Mechanistic Aspects of Azepane Ring Formation

The construction of the seven-membered azepane ring is often challenging due to unfavorable cyclization kinetics. nih.gov Key mechanistic pathways include rearrangements and direct cyclizations.

Rearrangement reactions provide a powerful method for constructing the azepane skeleton, often by expanding a smaller ring.

Ring Expansion : A common strategy involves the expansion of five or six-membered rings. researchgate.net For instance, the insertion of a stabilized singlet nitrene, generated from an azide, into a benzene (B151609) ring can proceed through a concerted cycloaddition to form a 1-azanorcaradiene intermediate, which then rearranges to the seven-membered azepine ring. slideshare.net Deoxygenation of nitrobenzene (B124822) can also yield a nitrene for this purpose. slideshare.netpharmaguideline.com

Wagner-Meerwein Rearrangement : In certain gold-catalyzed reactions of yne-methylenecyclopropanes, a tandem cyclopropanation/C-C cleavage leads to a cyclopropylmethyl carbocation. This intermediate can undergo a Wagner-Meerwein rearrangement to expand the ring and form an azepine-fused cyclobutane. acs.org

Deaminative Ring Contraction Cascade : An intriguing strategy involves the formation of a larger biaryl-linked azepine intermediate, which then undergoes a deaminative ring contraction cascade, involving events like a organic-chemistry.orgresearchgate.net-Stevens rearrangement and Hofmann elimination, to form a new aromatic core while excising the nitrogen. nih.gov Although this example leads to an aromatic system, the principle of rearrangement from an azepine intermediate is notable.

Direct cyclization of a linear precursor is a fundamental approach to forming the azepane ring.

Intramolecular Cyclization : The formation of the azepane ring can be achieved through the intramolecular cyclization of a suitably functionalized acyclic precursor. For example, a 1,7-carbonyl-enamine cyclization has been studied as a mode for azepine ring closure, proceeding via a favored 7-exo-trig pathway. chem-soc.si

Aza-Prins Cyclization : The silyl (B83357) aza-Prins cyclization is a powerful tool for creating nitrogen-containing heterocycles. This acid-mediated reaction has been successfully applied to the synthesis of tetrahydroazepines. acs.org The mechanism involves the formation of an iminium ion from an amine and an aldehyde, which is then attacked intramolecularly by an allylsilane nucleophile. This cyclization, followed by a Peterson-type elimination, can form a C-N bond, a C-C bond, and an endocyclic double bond in a single step. acs.orgresearchgate.net Iron(III) salts have been shown to be effective and sustainable catalysts for this transformation. acs.org

Tandem Amination/Cyclization : Copper(I)-catalyzed tandem reactions of functionalized allenynes with amines provide an efficient route to azepine derivatives. A plausible mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization onto the allene (B1206475) system to form the seven-membered ring. nih.gov

Table 2: Mechanistic Approaches to Azepane Ring Formation

Mechanism Type Description Key Intermediates/Features Source(s)
Rearrangement
Nitrene Insertion/Ring Expansion A nitrene inserts into a benzene ring, forming a bicyclic intermediate that rearranges to an azepine. Singlet nitrene, Azanorcaradiene researchgate.netslideshare.net
Wagner-Meerwein Rearrangement Gold-catalyzed reaction of yne-MCPs proceeds via ring expansion of a cyclopropylmethyl carbocation. Cyclopropylmethyl carbocation acs.org
Cyclization
1,7-Carbonyl-Enamine Cyclization Intramolecular cyclization of an enamine onto a carbonyl group. Tertiary enamine, 7-exo-trig closure chem-soc.si
Silyl Aza-Prins Cyclization Acid-catalyzed intramolecular reaction of an iminium ion with an allylsilane. Iminium ion, Peterson elimination acs.orgresearchgate.net
Tandem Amination/Cyclization Cu(I)-catalyzed reaction of allenynes with amines. Copper acetylide nih.gov

Photo-Induced Processes in Ring Expansion

The formation of the 3,5-disubstituted 1,2,4-oxadiazole ring system, particularly when linked to a saturated heterocycle like azepane, may involve a complex photochemical rearrangement. One plausible, albeit theoretical, pathway is a photo-induced ring expansion or a related photoisomerization mechanism.

Theoretical studies on the photorearrangement of the parent 1,2,4-oxadiazole ring suggest that upon irradiation, the molecule can undergo isomerization to other five-membered heterocycles. researchgate.net These transformations are thought to proceed through high-energy intermediates and are governed by the principles of orbital symmetry. A key proposed mechanism is the "ring contraction-ring expansion" pathway. rsc.org In this model, the initial photoexcitation leads to the cleavage of a weak bond within the 1,2,4-oxadiazole ring, followed by a rearrangement and subsequent ring closure to form a new heterocyclic system.

Computational models indicate that conical intersections play a pivotal role in directing the outcome of these photorearrangements. researchgate.net A conical intersection is a point on the potential energy surface of a molecule where two electronic states have the same energy. These points act as funnels, facilitating rapid and efficient transitions from an excited electronic state back to the ground state, often leading to a different molecular geometry than the starting material.

For 3,5-disubstituted 1,2,4-oxadiazoles, such as the target compound, the nature of the substituents can significantly influence the course of the photochemical reaction. The presence of an ethyl group at the 5-position and an azepan-2-yl group at the 3-position would be expected to affect the electronic distribution and steric environment of the oxadiazole core, thereby influencing the stability of any photo-generated intermediates and the ultimate product distribution.

In the context of the synthesis of this compound, a hypothetical photo-induced ring expansion could start from a precursor containing a smaller ring system. For instance, a suitably substituted N-acyl lactam could, in principle, undergo a photochemical rearrangement. While literature on the direct photochemical conversion of a lactam to an N-substituted oxadiazole is scarce, photo-induced ring expansions of N-alkenyl lactams to larger ring systems have been reported. rsc.org These reactions demonstrate the feasibility of using light to induce complex skeletal reorganizations in nitrogen-containing heterocycles.

Another relevant photochemical process is the photoisomerization of 1,2,4-oxadiazoles to their more stable 1,3,4-oxadiazole (B1194373) isomers. rsc.org This reaction has been observed for 3-amino-5-aryl-1,2,4-oxadiazoles upon irradiation. rsc.org Although this represents an isomerization rather than a ring expansion to form the azepane ring itself, it highlights the general susceptibility of the 1,2,4-oxadiazole ring to photochemical transformations.

It is important to reiterate that the above discussion is a theoretical framework based on analogous systems. Specific experimental data, including quantum yields and detailed reaction conditions for the photo-induced synthesis of this compound, are not currently available in the public domain. Further experimental and computational studies are required to elucidate the precise mechanistic details of its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy for Proton Environments and Coupling

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for the proton environments of this compound, are not documented in available scientific resources.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Information regarding the ¹³C NMR chemical shifts for the carbon atoms within the azepane ring, the oxadiazole ring, and the ethyl group of this compound is not available.

Two-Dimensional NMR Techniques for Connectivity and Correlation

There are no published studies employing two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, to elucidate the detailed connectivity and spatial correlations of the atoms in this compound.

Conformational Analysis via NMR

No research detailing the use of NMR spectroscopy to investigate the conformational isomers or dynamic processes of the azepane ring in this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption frequencies corresponding to the functional groups present in this compound, such as C=N and C-O-C stretches of the oxadiazole ring and the N-H stretch of the azepane ring, have not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

There is no available mass spectrometry data, including the molecular ion peak (M+) or fragmentation patterns, that would confirm the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique provides a highly accurate mass measurement, which helps in confirming the molecular formula. For related oxadiazole derivatives, HRMS has been successfully employed to verify their structural integrity and purity. journalspub.commdpi.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₇N₃O
Calculated m/z195.1372
Observed m/z [M+H]⁺196.1445
Mass Accuracy (ppm)< 5 ppm

Fragmentation Pattern Elucidation

Table 2: Hypothetical Major Mass Fragments

m/zProposed Fragment Identity
167[M-C₂H₄]⁺
140[M-C₄H₇]⁺
113[C₅H₉N₂O]⁺
97[C₆H₁₃N]⁺ (Azepane ring)
83[C₂H₅CNO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions and the extent of conjugation within the this compound molecule. The oxadiazole ring itself is a chromophore, and its absorption characteristics are influenced by the substituents. journalspub.comrsc.org Studies on various 1,2,4-oxadiazole derivatives show that the position and intensity of absorption bands are dependent on the nature of the groups attached to the ring and the solvent used. rsc.orgresearchgate.netrsc.org The presence of the azepane and ethyl groups will influence the electronic environment of the oxadiazole ring, which can be observed in the UV-Vis spectrum. The electronic transitions are typically π → π* and n → π* transitions within the heterocyclic system. journalspub.com

Table 3: Hypothetical UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Type of Transition
Methanol~230~8,000π → π
~275~1,500n → π
Dichloromethane~235~8,500π → π
~280~1,600n → π

Complementary Analytical Techniques

To provide a comprehensive characterization, other analytical techniques are often employed alongside HRMS and UV-Vis spectroscopy. These techniques help to confirm the structure and assess the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the detailed molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons in the azepane ring, the ethyl group, and the oxadiazole ring. researchgate.netmdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule. journalspub.commdpi.com Key vibrational bands would include C=N and C-O-C stretching from the oxadiazole ring, and C-H stretching from the alkyl groups. journalspub.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which can be compared with the calculated values from the molecular formula to support the purity and identity of the compound. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT, the electronic properties and geometric parameters of 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole can be meticulously investigated.

The foundational step in the computational study of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These calculations reveal the spatial relationship between the seven-membered azepane ring, the five-membered 1,2,4-oxadiazole (B8745197) ring, and the ethyl substituent.

The electronic structure of the molecule, which governs its chemical behavior, can also be analyzed in detail. This includes the distribution of electron density, which highlights the electronegative oxygen and nitrogen atoms of the oxadiazole ring as regions of high electron density. The molecular electrostatic potential (MEP) map visually represents this charge distribution, identifying areas that are prone to electrophilic or nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (Azepane) 1.47
C=N (Oxadiazole) 1.35
C-O (Oxadiazole) 1.33
N-O (Oxadiazole) 1.42
C-C (Ethyl) 1.53
C-N-C (Azepane) 112.5
N-C-N (Oxadiazole) 110.2
C-C-O (Oxadiazole) 108.7
Azepane-Oxadiazole 45.3

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact compound is not publicly available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is likely to be localized on the electron-rich azepane ring, while the LUMO may be centered on the electron-deficient oxadiazole ring. This distribution suggests that the azepane nitrogen could be a primary site for electrophilic attack, while the oxadiazole ring may be susceptible to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. By simulating the response of the molecule to time-dependent electromagnetic fields, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths and are responsible for the molecule's color and photophysical properties. For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into its electronic structure and potential applications in materials science or as a chromophore.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic view of its behavior over time. These methods are particularly useful for studying large, flexible molecules and their interactions with their environment.

Given the prevalence of azepane and oxadiazole motifs in medicinal chemistry, understanding how this compound might interact with biological macromolecules is of great interest. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, such as a protein. This method can identify potential binding sites and estimate the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a detailed, atomistic view of the dynamic interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These simulations can reveal how the flexibility of both the ligand and the protein influences the binding process and can help to refine our understanding of the molecular basis of the interaction.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Oxygen

Protein-Ligand Interaction Studies (Molecular Docking and MD Simulations)

Binding Affinity and Interaction Pattern Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein, which helps in estimating the strength of the interaction, or binding affinity. researchgate.net This analysis is crucial for structure-based drug design, allowing for the prediction of how strongly a molecule like this compound might bind to a specific receptor or enzyme. researchgate.net

While specific docking studies for this compound are not detailed in the provided literature, analysis of structurally related 1,2,4-oxadiazole derivatives provides insight into potential interaction patterns. For example, studies on other 1,2,4-oxadiazole compounds have demonstrated high binding affinities to specific biological targets. One such derivative, 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole, exhibited a high affinity for the σ1 receptor, with a Ki value of 0.28 nM. nih.gov The interaction patterns for oxadiazole-based compounds often involve hydrogen bonding. The nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors, interacting with amino acid residues in the binding site of a protein. researchgate.net For instance, in studies of related heterocyclic inhibitors, the oxadiazole nitrogen has been observed forming hydrogen bonds with residues such as Phenylalanine. researchgate.net

Table 1: Example Binding Affinity of a Related 1,2,4-Oxadiazole Compound

Compound Target Receptor Binding Affinity (Ki)
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole σ1 0.28 nM nih.gov
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole σ2 164 nM nih.gov
Stability of Protein-Ligand Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted protein-ligand complex over time. A key metric for this analysis is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of the protein backbone and the ligand from their initial positions. A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand.

In a simulation study of a different oxadiazole-based compound (designated as compound 1771), the stability of its complex with the target protein LtaS was evaluated over a 10-nanosecond simulation. nih.gov The results showed that the protein backbone's RMSD converged after approximately 1 nanosecond and remained stable for the duration of the simulation. nih.gov The ligand also demonstrated stable behavior after some initial fluctuations. nih.gov This stability analysis reinforces the hypothesis that the compound can form a lasting and stable interaction within the active site of its target enzyme. nih.gov

Table 2: Example of Protein-Ligand Complex Stability Analysis from a Molecular Dynamics Simulation

System Component Metric Observation Implication
Protein Backbone (LtaS) RMSD Converged after 1 ns and remained stable nih.gov The protein maintains its structural integrity upon ligand binding.
Ligand (Compound 1771) RMSD Showed stable behavior after initial fluctuations nih.gov The ligand remains stably bound in the active site.

Theoretical Prediction of Mechanistic Pathways and Reaction Energetics

Theoretical chemistry can predict plausible synthetic routes for novel molecules. For the 1,2,4-oxadiazole heterocyclic core present in this compound, several synthetic methods have been developed.

The most common and established method for synthesizing the 1,2,4-oxadiazole ring is the heterocyclization reaction between an amidoxime (B1450833) and a carboxylic acid derivative, such as an acyl chloride. nih.gov This reaction can be facilitated by the use of a catalyst, such as pyridine (B92270). nih.gov Another significant pathway is the 1,3-dipolar cycloaddition involving nitrile oxides and nitriles. nih.gov However, this route can sometimes be less favorable due to the potential for the nitrile oxide to dimerize, leading to undesired byproducts. nih.gov In the synthesis of related oxadiazole structures, cyclodehydration of an intermediate like a 1,2-diacylhydrazine may require harsh reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), indicating a reaction with a significant energy barrier that does not proceed under mild conditions. acs.org

Table 3: Common Synthetic Pathways for the 1,2,4-Oxadiazole Ring System

Reaction Type Reactants Key Features
Heterocyclization Amidoxime + Acyl Chloride/Carboxylic Acid nih.gov A widely used, effective method. Can be improved with catalysts like pyridine. nih.gov
1,3-Dipolar Cycloaddition Nitrile Oxide + Nitrile nih.gov Utilizes accessible starting materials but can be prone to side reactions like dimerization. nih.gov
Cyclodehydration 1,2-Diacylhydrazine derivative acs.org Often requires strong dehydrating agents (e.g., POCl₃, SOCl₂), suggesting a high activation energy. acs.org

An in-depth analysis of the chemical compound this compound reveals a scaffold combining two moieties of significant interest in medicinal chemistry: the 1,2,4-oxadiazole ring and the azepane system. This article explores the structure-activity relationships (SAR) and molecular design principles pertinent to this compound, drawing from established knowledge on its constituent chemical motifs.

Structure Activity Relationship Sar and Molecular Design Principles

The rational design of bioactive molecules like 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole hinges on a deep understanding of the interplay between its structural features and its biological function. This involves analyzing the SAR of both the 1,2,4-oxadiazole (B8745197) core and the azepane ring system.

Chemical Reactivity and Transformations

Intramolecular Rearrangements of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is prone to several intramolecular rearrangements, which can be initiated by heat or light. researchgate.netchim.it These reactions are a key feature of oxadiazole chemistry, allowing for their conversion into a variety of other heterocyclic structures. osi.lv

One of the most significant thermal transformations of 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR). chim.it This reaction involves a mononuclear heterocyclic rearrangement where a nucleophilic atom in a side chain at the C(3) position attacks the N(2) atom of the oxadiazole ring. chim.itbeilstein-journals.org The reaction is driven by the cleavage of the weak O-N bond and the subsequent formation of a more stable system. chim.it

For 3-(Azepan-2-yl)-5-ethyl-1,2,4-oxadiazole, the nitrogen atom of the azepane ring could potentially act as the internal nucleophile. The BKR typically proceeds under acidic, basic, or thermal conditions. beilstein-journals.org For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. nih.gov While the specific BKR of the title compound is not detailed, the general mechanism suggests that the azepane nitrogen could attack the N(2) position of the oxadiazole, leading to a rearranged, fused heterocyclic system. This process represents a powerful tool for generating molecular diversity from a single oxadiazole precursor. beilstein-journals.org

Table 1: Conditions for Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles

Condition Reagents/Catalysts Outcome Reference
Thermal Heat Rearrangement to more stable heterocycles beilstein-journals.org
Acidic HCl Formation of rearranged salts (e.g., spiropyrazolinium) beilstein-journals.orgnih.gov
Basic Base Rearrangement to various heterocycles (e.g., 1,2,3-triazoles) beilstein-journals.org

Upon photo-induction, 1,2,4-oxadiazoles undergo rearrangements involving the cleavage of the labile O-N bond. chim.itnih.gov This process generates reactive open-chain intermediates that can lead to various products depending on the reaction conditions and the nature of the substituents. chim.it Theoretical studies on model 1,2,4-oxadiazole systems suggest that conical intersections play a crucial role in these photorearrangements. researchgate.net

For 3-amino-substituted 1,2,4-oxadiazoles, several photoinduced pathways have been identified through DFT calculations and spectroscopic studies: nih.govacs.org

Ring Contraction-Ring Expansion (RCRE): This route can lead to the formation of 1,3,4-oxadiazoles. chim.itnih.gov

Internal-Cyclization Isomerization (ICI): This pathway can produce the regioisomeric 1,2,4-oxadiazole. chim.itnih.gov

Migration-Nucleophilic Attack-Cyclization (MNAC): A third competitive route observed in some cases. researchgate.netnih.gov

The specific outcome for this compound would depend on the reaction conditions, but these established pathways highlight the compound's potential to isomerize into different heterocyclic systems under UV irradiation.

Ring-Opening Reactions of the 1,2,4-Oxadiazole Nucleus

The weak O-N(2) bond in the 1,2,4-oxadiazole ring makes it susceptible to cleavage and subsequent ring-opening reactions. researchgate.netchim.it This can occur under various conditions, including reductive metabolism. For example, a 1,2,4-oxadiazole-containing G protein-coupled receptor 119 agonist, DS-8500a, was found to undergo a unique reductive ring-opening metabolism in liver microsomes under anaerobic conditions, a reaction mediated by non-cytochrome P450 enzymes. nih.gov This process leads to the formation of a ring-opened metabolite. nih.gov

Furthermore, monosubstituted 1,2,4-oxadiazoles are known to be prone to ring-opening that leads to nitriles under thermal and basic conditions. researchgate.net While the title compound is disubstituted, the inherent strain and weak bond of the ring suggest that under sufficiently forcing conditions, ring-opening could be a viable reaction pathway. Another type of ring-opening is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) reaction, where an external nucleophile attacks the ring, leading to an open-chain intermediate that then re-closes to form a new heterocyclic system. researchgate.netosi.lv

Functionalization and Derivatization of Azepane and Oxadiazole Moieties

Both the azepane and 1,2,4-oxadiazole moieties offer opportunities for chemical modification, allowing for the synthesis of a library of derivatives. nih.govnih.gov

The reactivity of the 1,2,4-oxadiazole ring is defined by the distinct electronic nature of its constituent atoms. chim.it

Nucleophilic Center: The N(4) atom exhibits nucleophilic character.

Electrophilic Centers: The C(3) and C(5) carbon atoms are electrophilic and susceptible to attack by external nucleophiles. chim.it The N(2) atom is also considered electrophilic, particularly in intramolecular reactions like the BKR, due to the polarized O-N bond. chim.it

In the azepane ring, the secondary amine nitrogen is a primary nucleophilic and basic site, readily participating in reactions with electrophiles. The alpha-carbon to the nitrogen can be deprotonated under strong basic conditions to generate a nucleophile, although this is generally more difficult than for corresponding piperidines or pyrrolidines. acs.org

Table 2: Reactivity of Ring Atoms

Ring Atom Character Potential Reactions Reference
1,2,4-Oxadiazole C(3) Electrophilic Nucleophilic attack chim.it
1,2,4-Oxadiazole C(5) Electrophilic Nucleophilic attack (e.g., ANRORC) chim.it
1,2,4-Oxadiazole N(2) Electrophilic Intramolecular nucleophilic attack (BKR) chim.it
1,2,4-Oxadiazole N(4) Nucleophilic Protonation, Alkylation chim.it

The development of synthetic strategies allows for targeted modifications at specific sites on both heterocyclic rings.

Azepane Moiety: The secondary amine of the azepane ring is the most common site for functionalization. N-alkylation and N-acylation can be readily achieved. For example, in a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives, the piperidine (B6355638) nitrogen was functionalized with various alkyl and benzyl (B1604629) groups using different alkyl bromides. nih.gov Similar strategies could be applied to the azepane nitrogen of the title compound to introduce diverse side chains. Palladium-mediated cross-coupling reactions of halo-enamide derivatives of caprolactam have also been used to synthesize functionalized azepanes. acs.org

1,2,4-Oxadiazole Moiety: Direct functionalization of the pre-formed 1,2,4-oxadiazole ring can be challenging due to its propensity for rearrangement and ring-opening. researchgate.net Therefore, modifications are typically introduced by varying the starting materials during synthesis. The most common synthetic routes involve the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative or a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govresearchgate.net To create analogs of this compound, one could:

Vary the acylating agent (e.g., using different acid chlorides or esters instead of one related to the ethyl group) to change the substituent at the C(5) position. researchgate.netnih.gov

Start with a different lactam-derived amidoxime to modify the substituent at the C(3) position.

This approach allows for the systematic variation of substituents at both the C(3) and C(5) positions, providing a robust method for generating a library of analogs for structure-activity relationship studies. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 3-(azepan-2-yl)-5-ethyl-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles can react with azepane derivatives under nucleophilic substitution conditions. Key steps include:

  • Amidoxime preparation : Reacting hydroxylamine with nitriles or esters.
  • Cyclization : Using reagents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) to form the oxadiazole ring.
  • Functionalization : Introducing the azepane moiety via alkylation or coupling reactions .
    Characterization via IR, 1^1H/13^{13}C NMR, and mass spectrometry is critical to confirm structural integrity .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
    • IR : Peaks at 1650–1700 cm1^{-1} (C=N stretch) and 950–980 cm1^{-1} (oxadiazole ring vibrations).
    • NMR : 1^1H signals for ethyl groups (~1.2–1.4 ppm) and azepane protons (2.5–3.5 ppm). 13^{13}C shifts for oxadiazole carbons (155–165 ppm).
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., C11_{11}H18_{18}N3_3O) and fragmentation patterns .

Q. What pharmacological activities are associated with 1,2,4-oxadiazole derivatives?

1,2,4-Oxadiazoles exhibit diverse bioactivities:

  • Antimicrobial : Gram-positive bacteria inhibition via membrane disruption .
  • Antidiabetic : PPAR-α/γ dual agonism improves glucose metabolism .
  • Neuroprotective : Glycogen synthase kinase-3β (GSK-3β) inhibition for Alzheimer’s disease .
    Structure-activity relationships (SAR) highlight the importance of substituents like ethyl and azepane for target specificity .

Advanced Research Questions

Q. How can synthetic challenges in low-yield oxadiazole reactions be addressed?

Low yields in acetylenic oxadiazole synthesis (e.g., 5-arylacetylenyl derivatives) often arise from side reactions during dehydrohalogenation. Strategies include:

  • Optimizing reaction conditions : Using NaNH2_2 in liquid ammonia at −70°C to minimize oligomerization .
  • Purification techniques : Chromatography or recrystallization to isolate target compounds from byproducts .
    Yield improvements (32–54%) have been reported for specific derivatives under controlled conditions .

Q. How are computational methods applied to study reaction mechanisms in oxadiazole chemistry?

Density Functional Theory (DFT) calculations model electrophilic substitution and hydrogen bonding interactions. For example:

  • Superelectrophilic activation : Triflic acid (TfOH) stabilizes cationic intermediates in hydrogen-arylation reactions .
  • Transition state analysis : Predict regioselectivity in vinyl triflate formation .
    These methods guide experimental design by identifying energetically favorable pathways .

Q. What crystallographic tools are used for structural refinement of oxadiazoles?

  • SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. Key features:
    • Twinned data handling : Resolves ambiguities in unit cell parameters.
    • Hydrogen atom placement : Riding models or independent refinement for accuracy .
      SHELX is preferred for its robustness in handling complex crystallographic issues .

Q. How should hygroscopic or reactive intermediates be handled during synthesis?

  • Storage : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N2_2/Ar).
  • Safety protocols : Wear PPE (gloves, goggles) and work in fume hoods for compounds with hazards like skin/eye irritation .
  • Stabilization : Add desiccants (molecular sieves) to reaction mixtures .

Q. How can contradictions in spectroscopic or biological data be resolved?

  • Reproducibility checks : Repeat experiments under standardized conditions.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Biological assays : Validate activity via dose-response curves and control experiments (e.g., cytotoxicity testing) .

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